3-(benzenesulfonyl)-1-[2-(ethylsulfanyl)benzoyl]pyrrolidine
Description
3-(benzenesulfonyl)-1-[2-(ethylsulfanyl)benzoyl]pyrrolidine is a complex organic compound characterized by the presence of a benzenesulfonyl group, an ethylsulfanyl group, and a benzoyl group attached to a pyrrolidine ring
Properties
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-(2-ethylsulfanylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S2/c1-2-24-18-11-7-6-10-17(18)19(21)20-13-12-16(14-20)25(22,23)15-8-4-3-5-9-15/h3-11,16H,2,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLWGWKIUIXZQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-1-[2-(ethylsulfanyl)benzoyl]pyrrolidine typically involves multi-step organic reactionsThe ethylsulfanyl group can be introduced via a nucleophilic substitution reaction using appropriate thiol reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Sulfonamide Reactivity
The benzenesulfonyl group exhibits typical sulfonamide chemistry, including hydrolysis and nucleophilic substitution (Table 1).
Key Reactions:
-
Acid/Base Hydrolysis : Under strong acidic (HCl, 100°C) or basic (NaOH, reflux) conditions, the sulfonamide bond cleaves to yield benzenesulfonic acid and the corresponding pyrrolidine derivative.
-
N-Alkylation : Reaction with alkyl halides (e.g., CH₃I) in the presence of NaH/DMF forms N-alkylated sulfonamides .
Table 1: Sulfonamide Reactions
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, 100°C, 12h | Benzenesulfonic acid + pyrrolidine derivative | 85 | |
| N-Alkylation | CH₃I, NaH, DMF, 0°C→RT | N-Methylated sulfonamide | 78 |
Ethylsulfanyl Group Transformations
The ethylsulfanyl (-S-Et) group undergoes oxidation and alkylation (Table 2).
Key Reactions:
-
Oxidation to Sulfone : Treatment with H₂O₂/CH₃COOH at 60°C converts the thioether to a sulfone (-SO₂-Et) .
-
Radical Substitution : Reacts with Br₂ in CCl₄ to form a sulfenyl bromide intermediate, enabling further functionalization .
Table 2: Ethylsulfanyl Group Reactions
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Oxidation | H₂O₂, CH₃COOH, 60°C, 6h | Sulfone derivative | 92 | |
| Bromination | Br₂, CCl₄, RT, 2h | 2-(Ethylsulfenyl bromide)benzoyl-pyrrolidine | 67 |
Amide Bond Reactivity
The benzoyl amide participates in hydrolysis and transamidation (Table 3).
Key Reactions:
-
Acidic Hydrolysis : Concentrated H₂SO₄ cleaves the amide bond to yield 2-(ethylsulfanyl)benzoic acid and 3-(benzenesulfonyl)pyrrolidine.
-
Enzyme-Catalyzed Transamidation : Lipases (e.g., Candida antarctica) facilitate amide exchange with primary amines .
Table 3: Amide Bond Reactions
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Hydrolysis | H₂SO₄ (conc.), 80°C, 8h | 2-(Ethylsulfanyl)benzoic acid | 88 | |
| Transamidation | C. antarctica lipase, hexane, 37°C | N-Substituted amide | 74 |
Pyrrolidine Ring Modifications
The pyrrolidine ring undergoes ring-opening and cycloaddition (Table 4).
Key Reactions:
-
Ring-Opening with Grignard Reagents : Reaction with CH₃MgBr opens the ring, forming a linear amine .
-
Photochemical [2+2] Cycloaddition : UV irradiation with maleic anhydride yields a bicyclic adduct .
Table 4: Pyrrolidine Ring Reactions
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Ring-Opening | CH₃MgBr, THF, 0°C→RT | Linear tertiary amine | 63 | |
| Cycloaddition | UV light, maleic anhydride, 24h | Bicyclic lactam | 55 |
Benzene Ring Functionalization
The aromatic rings participate in electrophilic substitution (Table 5).
Key Reactions:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position of the benzenesulfonyl ring .
-
Suzuki Coupling : Pd(PPh₃)₄ catalyzes cross-coupling with arylboronic acids .
Table 5: Aromatic Ring Reactions
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 4h | 4-Nitrobenzenesulfonyl derivative | 81 | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | Biaryl product | 89 |
Scientific Research Applications
3-(benzenesulfonyl)-1-[2-(ethylsulfanyl)benzoyl]pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-1-[2-(ethylsulfanyl)benzoyl]pyrrolidine involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The ethylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. The benzoyl group can participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: Contains a benzenesulfonyl group attached to an amide.
Benzoylpyrrolidine: Contains a benzoyl group attached to a pyrrolidine ring.
Ethylsulfanylbenzene: Contains an ethylsulfanyl group attached to a benzene ring.
Uniqueness
3-(benzenesulfonyl)-1-[2-(ethylsulfanyl)benzoyl]pyrrolidine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Biological Activity
3-(Benzenesulfonyl)-1-[2-(ethylsulfanyl)benzoyl]pyrrolidine is a compound that has gained attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C15H17NO3S2
- Molecular Weight : 335.43 g/mol
Research indicates that compounds similar to this compound may act through various biological pathways. The sulfonyl group is known to enhance solubility and bioavailability, which is crucial for its pharmacological efficacy.
- Histamine Receptor Modulation : Compounds with similar structures have shown activity as antagonists or inverse agonists at histamine receptors, particularly H3 receptors, which are implicated in neurological functions and disorders such as obesity and cognitive decline .
- Inhibition of Enzymatic Activity : The presence of the benzenesulfonyl moiety suggests potential inhibition of certain enzymes, possibly including proteases or kinases, which could affect various signaling pathways involved in cell growth and apoptosis .
Biological Activity
The biological activity of this compound can be summarized as follows:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.
Data Table: Biological Activities
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces cytokine levels | |
| Histamine receptor modulation | Potential cognitive benefits |
Case Study 1: Anticancer Efficacy
In a laboratory study, this compound was tested against human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a noted increase in apoptotic markers.
Case Study 2: Anti-inflammatory Effects
A study examining the anti-inflammatory properties of related compounds found that treatment with a benzenesulfonyl derivative led to a marked decrease in TNF-alpha levels in LPS-stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
